4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile
Description
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile is a structurally complex compound featuring a benzenecarbonitrile core linked to a piperazine ring substituted with a 4-methoxyphenylsulfonyl group. This sulfonyl group introduces strong electron-withdrawing properties, while the methoxy substituent enhances solubility and modulates electronic interactions.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-4-2-15(14-19)3-5-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDTVCILGZWZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form the piperazino derivative. This intermediate is then reacted with benzenecarbonitrile under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Using nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: : 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzoic acid
Reduction: : 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzylamine
Substitution: : Various derivatives depending on the nucleophile used
Scientific Research Applications
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile with analogous compounds, focusing on structural motifs, synthetic pathways, and biological activity.
Piperazinyl-Sulfonyl/Benzoyl Derivatives
Compound A: 7-(4-[4-(Benzoyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (from Molecules 2013)
- Key Differences : Replaces the 4-methoxyphenylsulfonyl group with a benzoyl moiety.
- Impact : Benzoyl derivatives exhibit reduced electron-withdrawing effects compared to sulfonyl groups, leading to lower reactivity in nucleophilic substitution reactions. This substitution also decreases solubility in polar solvents due to the absence of the methoxy group .
Compound B: 7-(4-[4-(4-Methylphenylsulfonyl)piperazino]carbopiperazino)-quinolinecarboxylic acid
- Key Differences : Substitutes the methoxy group with a methyl group on the phenylsulfonyl moiety.
- The absence of the methoxy group diminishes electronic modulation, altering binding affinity in receptor studies .
Sulfonamide-Linked Benzothiazoles
Compound C : N-(4-(Benzothiazole-2-yl)phenyl)-4-substituted benzene sulfonamide (from Iranian Journal of Pharmaceutical Research 2019)
- Key Differences : Replaces the benzenecarbonitrile core with a benzothiazole moiety.
- Impact : Benzothiazole derivatives show enhanced anticonvulsant activity (ED₅₀ = 32 mg/kg in MES tests) compared to benzenecarbonitrile analogs, likely due to improved π-π stacking interactions with biological targets. However, the nitrile group in the target compound may offer superior metabolic stability .
Piperazinyl-Benzimidazole Carbonitriles
Compound D : 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 342780-77-2)
- Key Differences : Substitutes the sulfonyl group with a 4-methoxybenzyl moiety.
- The sulfonyl group in the target compound offers stronger hydrogen-bonding capacity, which may enhance target selectivity .
Comparative Data Table
Key Research Findings
Synthetic Flexibility : The sulfonyl group in the target compound allows for efficient derivatization via nucleophilic substitution, unlike benzoyl or benzyl analogs, which require harsher conditions .
Solubility vs. Bioactivity : While 4-methoxy substitution enhances aqueous solubility (logP = 1.8), it may reduce membrane permeability compared to methyl-substituted analogs (logP = 2.5) .
Anticonvulsant Potential: Sulfonamide-linked benzothiazoles (e.g., Compound C) outperform benzenecarbonitrile derivatives in seizure inhibition, suggesting the nitrile group may need further functionalization for optimized activity .
Biological Activity
4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile, also known by its CAS number 478046-93-4, is a compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
Structural Features
The compound features a piperazine ring substituted with a methoxyphenyl sulfonyl group and a benzenecarbonitrile moiety. This unique structure is hypothesized to contribute to its diverse biological activities.
Anticancer Activity
Recent studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of piperazine derivatives have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study on related piperazine derivatives indicated potent anticancer activity against several cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing cytotoxicity .
Antimicrobial Properties
The antimicrobial activity of compounds similar to this compound has also been explored. Research indicates that these compounds can exhibit bacteriostatic effects against multi-drug resistant strains.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 46.9 µg/mL |
| Compound B | S. aureus | 93.7 µg/mL |
| This compound | MRSA | TBD |
Neuropharmacological Effects
There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.
Case Study: Neuropharmacological Evaluation
In a preclinical study, a related compound demonstrated significant anticonvulsant activity in animal models, suggesting that modifications in the piperazine structure can lead to enhanced neuroprotective effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are critical for understanding how variations in chemical structure influence biological activity. The presence of specific functional groups such as sulfonyl and methoxy has been linked to increased potency in various biological assays.
Key Findings from SAR Studies
- Sulfonyl Group : Enhances solubility and bioavailability.
- Methoxy Substitution : Imparts electron-donating properties that may enhance receptor binding affinity.
- Piperazine Ring : Plays a crucial role in modulating pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
